2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile
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Overview
Description
2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C11H8N2O3 and a molecular weight of 216.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with various reagents to form the desired benzoxazole derivative .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of palladium-catalyzed reactions, ionic liquids, and other advanced catalytic systems to achieve high yields and purity. For example, the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC) and aliphatic halides in ionic liquids is a common method .
Chemical Reactions Analysis
Types of Reactions
2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzoxazole compounds.
Substitution: Substitution reactions, especially at the C-2 and C-5 positions, are common in benzoxazole chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, tosylmethyl isocyanide (TosMIC), and various aldehydes. Reaction conditions often involve the use of polar or nonpolar solvents, depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted benzoxazole derivatives, which can have significant biological and pharmacological activities .
Scientific Research Applications
2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile involves its interaction with various molecular targets and pathways. Benzoxazole derivatives are known to bind to biological systems such as enzymes and receptors through non-covalent interactions. This binding can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Carboxymethyl)benzo[d]oxazole-7-acetonitrile include:
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Benzo[d]oxazol-2-ylsulfonyl)acetonitrile
- 5-Aryl-1,2,4-oxadiazol-3-yl derivatives
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of a carboxymethyl group and an acetonitrile group attached to the benzoxazole ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H8N2O3 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-[7-(cyanomethyl)-1,3-benzoxazol-2-yl]acetic acid |
InChI |
InChI=1S/C11H8N2O3/c12-5-4-7-2-1-3-8-11(7)16-9(13-8)6-10(14)15/h1-3H,4,6H2,(H,14,15) |
InChI Key |
MIJTZLWZTVVZJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CC(=O)O)CC#N |
Origin of Product |
United States |
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